molecular formula C10H7F3N2O B13256901 7-(Trifluoromethoxy)quinolin-2-amine

7-(Trifluoromethoxy)quinolin-2-amine

Cat. No.: B13256901
M. Wt: 228.17 g/mol
InChI Key: OVXRQAKVBYZWRF-UHFFFAOYSA-N
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Description

7-(Trifluoromethoxy)quinolin-2-amine is a chemical compound belonging to the class of quinoline derivatives It features a trifluoromethoxy group at the 7th position and an amine group at the 2nd position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethoxy)quinolin-2-amine typically involves the introduction of the trifluoromethoxy group and the amine group onto the quinoline ring. One common method involves the reaction of 7-chloroquinoline with trifluoromethoxybenzene under specific conditions to introduce the trifluoromethoxy group. Subsequently, the amine group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethoxy)quinolin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-2-one derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to its hydrogenated forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydride and various alkyl halides are employed for substitution reactions.

Major Products Formed:

    Oxidation: Quinolin-2-one derivatives.

    Reduction: Hydrogenated quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

7-(Trifluoromethoxy)quinolin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism by which 7-(Trifluoromethoxy)quinolin-2-amine exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. The amine group can form hydrogen bonds with target proteins, influencing their activity and function. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    8-Chloro-N-(4-(trifluoromethoxy)phenyl)quinolin-2-amine: This compound also features a trifluoromethoxy group but differs in the position and presence of a chlorine atom.

    6-(Trifluoromethoxy)quinolin-2-amine: Similar structure but with the trifluoromethoxy group at the 6th position.

Uniqueness: 7-(Trifluoromethoxy)quinolin-2-amine is unique due to the specific positioning of the trifluoromethoxy and amine groups, which can significantly influence its chemical reactivity and biological activity. The presence of the trifluoromethoxy group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H7F3N2O

Molecular Weight

228.17 g/mol

IUPAC Name

7-(trifluoromethoxy)quinolin-2-amine

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)16-7-3-1-6-2-4-9(14)15-8(6)5-7/h1-5H,(H2,14,15)

InChI Key

OVXRQAKVBYZWRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)N)OC(F)(F)F

Origin of Product

United States

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